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Compound of Interest

Compound Name:
4-Hydroxy-5-methyl-3(2H)-

furanone

Cat. No.: B090963 Get Quote

In the realm of flavor chemistry, furanones are potent contributors to the sensory tapestry of a

vast array of foods and beverages. Among these, 4-hydroxy-5-methyl-3(2H)-furanone and

sotolon stand out for their distinctive and impactful aroma and taste profiles. This guide

provides a detailed sensory comparison of these two influential compounds, supported by

quantitative data and experimental protocols to aid researchers, scientists, and drug

development professionals in their understanding and application.

At a Glance: Sensory Profile Comparison
Sensory Attribute

4-Hydroxy-5-methyl-3(2H)-
furanone

Sotolon

Odor Descriptors

Fruity, caramel, burnt

pineapple, sweet, bready,

candy-like.[1]

Fenugreek, curry (at high

concentrations); caramel,

maple syrup, burnt sugar (at

low concentrations).

Taste Descriptors Sweet, caramellic.
Sweet, caramel, maple syrup,

slightly bitter.

Synonyms Norfuraneol, HMF
Caramel furanone, sugar

lactone, fenugreek lactone

Quantitative Sensory Data
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The following table summarizes the reported odor and taste thresholds for 4-hydroxy-5-
methyl-3(2H)-furanone and sotolon. These values represent the lowest concentration at which

the compound can be detected. It is important to note that these thresholds can vary

significantly depending on the medium (e.g., water, ethanol solution, food matrix) and the

sensory methodology employed.

Compound Medium
Odor
Threshold

Taste
Threshold

Reference

4-Hydroxy-5-

methyl-3(2H)-

furanone

Not specified
2,100 - 23,000

µg/L
Not specified [2]

Sotolon 12% EtOH/Water

0.8 ppb (S-

enantiomer), 89

ppb (R-

enantiomer)

Not specified

Sotolon Madeira Wine 23 - 112 µg/L Not specified [3]

Sotolon Not specified
1.1 µg/kg (in

water)
Not specified [4]

Detailed Sensory Profiles
4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol): This compound is often associated with a

sweet and fruity aroma profile. Its primary descriptors include "fruity," "caramel," and "burnt

pineapple".[1] It is a key contributor to the aroma of many fruits and processed foods. The

overall impression is one of a pleasant, sweet, and somewhat cooked fruity character.

Sotolon: The sensory profile of sotolon is highly dependent on its concentration. At high

concentrations, it exhibits a characteristic "fenugreek" or "curry-like" aroma. As the

concentration decreases, the aroma profile shifts towards sweeter and more confectionary

notes, such as "caramel," "maple syrup," and "burnt sugar". This dual characteristic makes

sotolon a versatile and complex flavor compound, contributing to the aroma of products ranging

from savory spices to sweet wines and syrups.
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Experimental Protocols
A comprehensive sensory evaluation of these compounds involves determining their detection

thresholds and characterizing their sensory profiles using trained human subjects. Below are

detailed methodologies for key experiments.

Odor and Taste Threshold Determination: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples. It is a common method for establishing detection thresholds.

Objective: To determine the lowest concentration of the furanone that is detectably different

from a blank sample.

Materials:

Pure 4-hydroxy-5-methyl-3(2H)-furanone or sotolon

Odor-free, tasteless water or a specific medium (e.g., 12% ethanol in water)

Glassware for serial dilutions

Coded, odor-free sample cups with lids

Procedure:

Panelist Selection and Training: Select 15-20 panelists who have been screened for their

sensory acuity. Train them to recognize the specific aroma/taste of the target furanone.

Sample Preparation: Prepare a series of ascending concentrations of the furanone in the

chosen medium.

Test Presentation: For each concentration level, present three coded samples to each

panelist. Two of the samples are blanks (medium only), and one contains the furanone at

that concentration. The order of presentation should be randomized for each panelist.

Evaluation: Panelists are asked to identify the "odd" or "different" sample.
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Data Analysis: The detection threshold is determined as the concentration at which a

statistically significant number of panelists correctly identify the odd sample. This is typically

analyzed using binomial statistics or Thurstonian modeling.

Sensory Profile Characterization: Quantitative
Descriptive Analysis (QDA)®
QDA® is a method used to identify and quantify the sensory attributes of a product. It provides

a detailed "fingerprint" of a product's sensory characteristics.

Objective: To develop a detailed sensory profile for each furanone, including the intensity of

various aroma and taste attributes.

Procedure:

Panelist Selection and Training: A panel of 8-12 highly trained and calibrated individuals is

required. The training involves:

Lexicon Development: The panel, through open discussion and exposure to the furanones

and other reference standards, develops a consensus vocabulary of descriptive terms for

the aroma, flavor, and mouthfeel of the compounds.

Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line

scale anchored with "low" and "high") to rate the intensity of each attribute. Reference

standards are used to anchor the scale for specific attributes.

Sample Evaluation:

Prepare solutions of 4-hydroxy-5-methyl-3(2H)-furanone and sotolon at various

concentrations in a neutral medium.

Present the coded samples to the panelists in individual sensory booths under controlled

conditions (e.g., consistent lighting and temperature).

Panelists independently evaluate each sample and rate the intensity of each attribute on

the developed lexicon using the line scale.
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Data Analysis:

The intensity ratings from the line scales are converted to numerical data.

Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant

differences in the intensity of attributes between the two compounds and across different

concentrations.

The results are often visualized using spider web or radar plots to provide a graphical

representation of the sensory profiles.

Signaling Pathways and Experimental Workflows
To visualize the logical flow of the sensory comparison and the experimental design, the

following diagrams are provided in the DOT language.
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Caption: Logical flow of the sensory comparison between the two furanones.
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Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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